

An In-depth Technical Guide to 2,3-Dihydroxyphenylpropionic Acid (2,3-DHPPA)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(2,3-Dihydroxyphenyl)propanoic acid

Cat. No.: B139283

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structural, chemical, and biological properties of 2,3-Dihydroxyphenylpropionic acid (2,3-DHPPA). It includes a summary of its physicochemical data, detailed experimental protocols for its analysis, and visualizations of its metabolic context.

Core Structural and Physicochemical Properties

2,3-Dihydroxyphenylpropionic acid, systematically named **3-(2,3-dihydroxyphenyl)propanoic acid**, is a monocarboxylic acid. Its structure consists of a propanoic acid chain attached at the third carbon to a 2,3-dihydroxyphenyl group, also known as a catechol moiety.^{[1][2]} This compound is a known microbial metabolite, particularly identified in the degradation pathway of quinoline by various bacteria, including *Pseudomonas* species and *E. coli*.^{[2][3][4]}

The key quantitative properties of 2,3-DHPPA are summarized in the table below for quick reference.

| Property | Value | Source |
|-------------------|---|------------|
| IUPAC Name | 3-(2,3-dihydroxyphenyl)propanoic acid | PubChem[2] |
| Synonyms | 2,3-DHPPA, 2,3-Dihydroxybenzenepropanoic acid | PubChem[2] |
| Molecular Formula | C ₉ H ₁₀ O ₄ | PubChem[2] |
| Molecular Weight | 182.17 g/mol | PubChem[2] |
| Monoisotopic Mass | 182.05790880 Da | PubChem[2] |
| CAS Number | 3714-73-6 | PubChem[2] |
| Canonical SMILES | <chem>C1=CC(=C(C(=C1)O)O)CCC(=O)O</chem> | PubChem[2] |
| Physical Form | Solid (Predicted) | PubChem[5] |

Biological Significance and Metabolic Pathways

2,3-DHPPA is a key intermediate in the microbial catabolism of complex aromatic compounds. It is notably formed during the degradation of quinoline, a heterocyclic compound found in coal tar and various industrial processes.[3][4] Bacteria such as *Pseudomonas fluorescens* and *Pseudomonas putida* utilize a metabolic pathway that converts quinoline into intermediates like 8-hydroxycoumarin, which is then further metabolized via 2,3-DHPPA.[3][4]

The formation and subsequent breakdown of 2,3-DHPPA are critical steps for channeling carbon from aromatic rings into central metabolism. The catechol ring of 2,3-DHPPA is susceptible to ring-cleavage by dioxygenase enzymes, such as MhpB, which opens the aromatic ring and facilitates its complete degradation.[6]



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Fig. 1: Simplified metabolic pathway of Quinoline degradation via 2,3-DHPPA.

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and quantification of 2,3-DHPPA, which are essential for researchers in drug discovery and metabolomics.

Protocol 3.1: Representative Synthesis of Phenylpropionic Acids

While a specific protocol for 2,3-DHPPA is not detailed in the provided literature, a general multi-step synthesis can be adapted from methods used for structurally similar dihydroxy aromatic acids.[7]

- **Protection:** Start with a commercially available precursor like 2,3-dihydroxybenzaldehyde. Protect the hydroxyl groups using a suitable protecting group (e.g., benzyl or methoxymethyl ethers) to prevent side reactions.
- **Condensation:** Perform a condensation reaction (e.g., a Knoevenagel or Perkin condensation) to introduce the three-carbon side chain. For instance, reacting the protected aldehyde with malonic acid can yield a protected dihydroxycinnamic acid derivative.
- **Reduction:** Reduce the double bond of the cinnamic acid derivative to form the propionic acid side chain. This is typically achieved through catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C).

- Deprotection: Remove the protecting groups from the hydroxyl functions. This step depends on the protecting group used; for example, benzyl groups can be removed by hydrogenolysis, often concurrently with the double bond reduction.
- Purification: Purify the final product, 2,3-DHPPA, using techniques such as recrystallization or column chromatography.

Protocol 3.2: Characterization and Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for identifying and quantifying metabolites like 2,3-DHPPA in complex biological samples.^[8]

- Sample Preparation:
 - For urine or plasma samples, perform a protein precipitation step by adding three volumes of ice-cold acetonitrile.
 - Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
 - Collect the supernatant and dry it under a stream of nitrogen.
 - Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for LC-MS analysis.
- Chromatographic Conditions (UHPLC):
 - Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
 - Flow Rate: 0.3 mL/min.

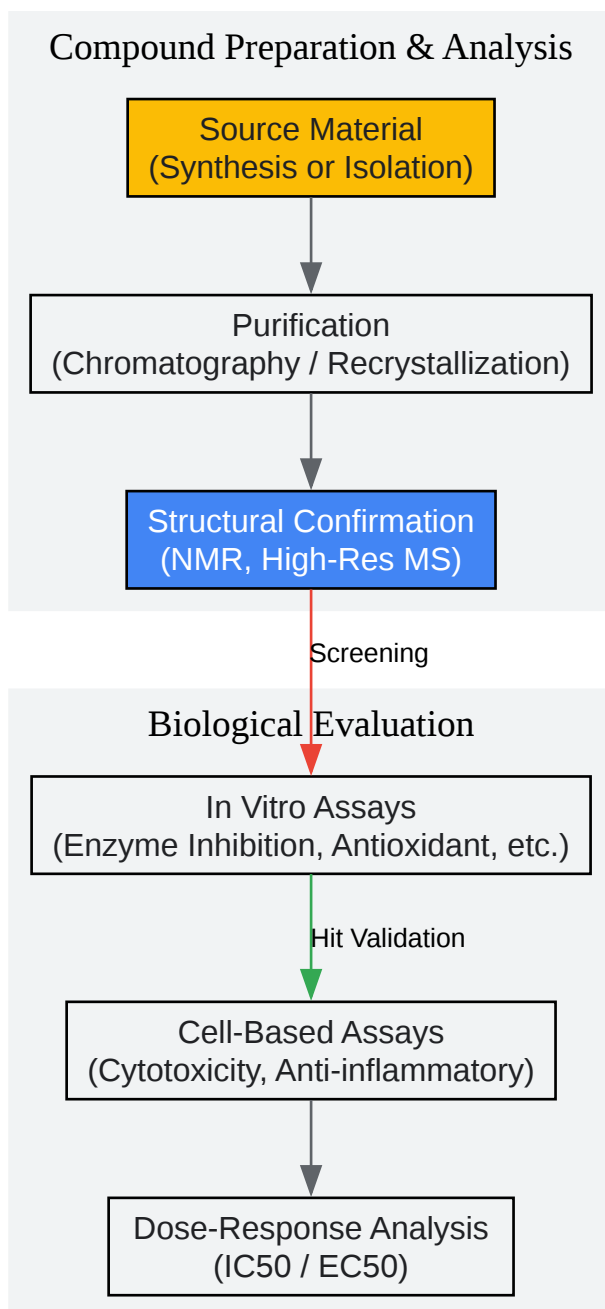
- Injection Volume: 5 μ L.
- Mass Spectrometry Conditions (Triple Quadrupole or Orbitrap):
 - Ionization Mode: Electrospray Ionization (ESI), Negative mode.
 - Precursor Ion: $[M-H]^- = m/z$ 181.05.
 - Product Ions (for MRM): Monitor for characteristic fragments. For catechol-containing compounds, common losses include H_2O and CO_2 . Specific transitions (e.g., 181.05 \rightarrow 137.06, 181.05 \rightarrow 119.05) should be optimized using an authentic standard.
 - Calibration: Use an internal standard (e.g., a stable isotope-labeled version of 2,3-DHPPA) for accurate quantification.

Protocol 3.3: Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural confirmation of synthesized or isolated 2,3-DHPPA.

- Sample Preparation: Dissolve 5-10 mg of purified 2,3-DHPPA in a suitable deuterated solvent (e.g., Methanol- d_4 or DMSO- d_6). Add a small amount of tetramethylsilane (TMS) as an internal standard.
- 1H -NMR Spectroscopy:
 - Expected Signals:
 - Aromatic Protons: Three protons on the phenyl ring, appearing as a complex multiplet pattern between ~ 6.5 and 7.0 ppm.
 - Aliphatic Protons: Two methylene groups ($-CH_2-CH_2-$) of the propionic acid chain, appearing as two triplets between ~ 2.5 and 3.0 ppm.
 - Hydroxyl and Carboxylic Protons: Broad singlets that may be exchangeable with D_2O . Their chemical shifts are highly dependent on solvent and concentration.

- ^{13}C -NMR Spectroscopy:
 - Expected Signals:
 - Carbonyl Carbon: One signal around 170-180 ppm.
 - Aromatic Carbons: Six signals in the aromatic region (110-150 ppm), with the two carbons attached to hydroxyl groups shifted downfield.
 - Aliphatic Carbons: Two signals for the methylene carbons between 25-40 ppm.
- 2D NMR Experiments: Perform experiments like COSY (to establish proton-proton correlations in the aliphatic chain and aromatic ring) and HSQC/HMBC (to assign protons to their respective carbons) for complete structural assignment.



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Fig. 2: General workflow for the analysis and biological screening of 2,3-DHPPA.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2,3-Dihydroxyphenylpropionic Acid (2,3-DHPPA)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b139283#2-3-dihydroxyphenylpropionic-acid-2-3-dhppa-structure]

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